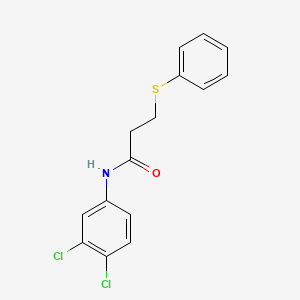![molecular formula C21H27N3O3S B5653721 N-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5653721.png)
N-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of N-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide derivatives involves several key steps, including reactions between dimethylaniline and benzenesulfonyl chloride in an aqueous basic medium, followed by treatment with various alkyl/aralkyl halides. This method has been utilized to produce a range of compounds with potential pharmacological activity, highlighting the versatility and reactivity of the sulfonamide group in creating diverse molecules (Abbasi et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by extensive intra- and intermolecular hydrogen bonds. For instance, the sulfonamide and carbamoyl groups in certain derivatives are involved in hydrogen bonding, forming structures such as dimeric units, chains, or even tetrameric units, depending on the specific substituents. This extensive hydrogen bonding plays a crucial role in stabilizing the crystal structure of these compounds (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives include the formation of sterically hindered isomeric forms through reactions with chlorosulfonic acid. These reactions not only demonstrate the reactivity of the sulfonamide group but also the ability to generate structurally diverse compounds with distinct physical and chemical properties. The structure of these isomers has been determined through X-ray crystallography, providing insight into their potential interactions and reactivity (Rublova et al., 2017).
Physical Properties Analysis
The physical properties of this compound derivatives are influenced by their molecular structure and hydrogen bonding patterns. For example, the crystal structure analysis of related compounds reveals that hydrogen bonding can lead to the formation of one-dimensional bands and two-dimensional sheets, contributing to the solid-state properties of these materials. This structural arrangement can affect the compound's melting points, solubility, and stability (Jia et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, of these sulfonamide derivatives are a focal point of research due to their potential pharmacological applications. The interaction of these compounds with enzymes, their inhibitory activities, and their potential as drug candidates are areas of ongoing investigation. Their ability to form various hydrogen-bonded structures and their reactivity with different chemical groups make them versatile scaffolds in medicinal chemistry (Garaj et al., 2005).
Eigenschaften
IUPAC Name |
N-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-17-7-6-10-20(18(17)2)23-13-15-24(16-14-23)21(25)11-12-22-28(26,27)19-8-4-3-5-9-19/h3-10,22H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSYLGOODKCQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

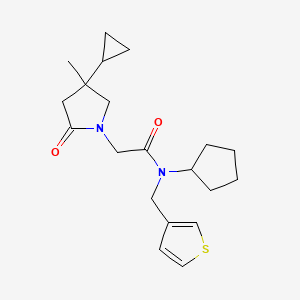
![(3R*,4R*)-3,4-dimethyl-1-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5653651.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-2-carboxamide](/img/structure/B5653653.png)
![[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid](/img/structure/B5653654.png)
![3-(3-methoxyquinoxalin-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5653660.png)
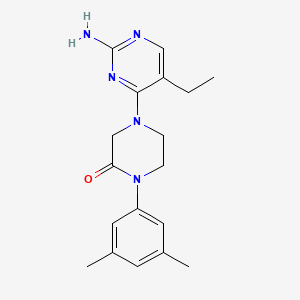
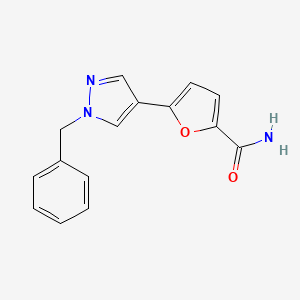
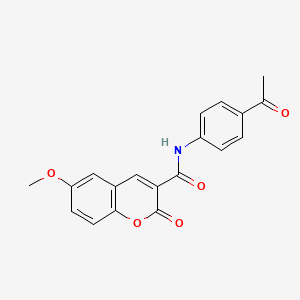
![6,6-dimethyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B5653702.png)

![N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5653716.png)


